Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate
Description
Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate is a synthetic organic compound characterized by a benzoyl group substituted with chlorine atoms at the 2- and 6-positions, linked via an amide bond to an ethyl glycinate moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethyl ester group and electron-withdrawing effects from the chlorine substituents. The compound is primarily utilized in pharmaceutical and agrochemical research, often serving as a precursor or intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-9(15)6-14-11(16)10-7(12)4-3-5-8(10)13/h3-5H,2,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKAWULWNFPKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
Two-Step Acylation Reaction
The most widely documented laboratory method involves a two-step process starting with 2,6-dichlorobenzoic acid.
Step 1: Synthesis of 2,6-Dichlorobenzoyl Chloride
2,6-Dichlorobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂). The reaction proceeds under reflux conditions (70–80°C) for 4–6 hours, yielding 2,6-dichlorobenzoyl chloride with >95% efficiency.
Reaction Conditions:
- Molar Ratio: 1:3 (acid : SOCl₂)
- Catalyst: Dimethylformamide (DMF, 0.1% v/v)
- Solvent: Toluene
- Temperature: 115°C
- Time: 5 hours
Step 2: Condensation with Ethyl Glycinate
The acyl chloride reacts with ethyl glycinate hydrochloride in the presence of a base to form the target compound. Triethylamine (TEA) is commonly employed to neutralize HCl, driving the reaction to completion.
Standard Protocol:
- Dissolve ethyl glycinate hydrochloride (4.8 mmol) in dichloromethane (10 mL).
- Add TEA (8 mmol) dropwise under ice-cooling.
- Introduce 2,6-dichlorobenzoyl chloride (4 mmol) slowly.
- Stir at room temperature for 12–24 hours.
- Purify via flash chromatography (ethyl acetate/hexane, 1:1).
Yield: 82–89%
Single-Pot Methodology
Recent advancements propose a single-pot synthesis to reduce purification steps. This method combines in situ acyl chloride formation and immediate condensation with ethyl glycinate.
Key Parameters:
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: 0°C → room temperature
- Time: 18 hours
Advantages:
- Eliminates intermediate isolation.
- Reduces solvent waste.
Limitations:
- Slightly lower yield (75–78%) due to side reactions.
Industrial-Scale Production Methods
Batch Reactor Systems
Large-scale synthesis employs batch reactors with automated temperature and pH control.
Typical Workflow:
- Charge 2,6-dichlorobenzoic acid (100 kg) and SOCl₂ (300 L) into a 500 L glass-lined reactor.
- Heat to 70°C for 6 hours.
- Distill excess SOCl₂ under vacuum.
- Add ethyl glycinate hydrochloride (120 mol%) and TEA (200 mol%) in dichloromethane.
- Stir for 24 hours at 25°C.
- Isolate product via centrifugation and vacuum drying.
Productivity Metrics:
| Parameter | Value |
|---|---|
| Batch Size | 100–150 kg |
| Cycle Time | 48 hours |
| Purity | ≥98% (HPLC) |
| Annual Capacity | 10–12 metric tons |
Continuous Flow Synthesis
Emerging technologies utilize continuous flow reactors for enhanced efficiency.
Process Design:
- Reactor Type: Tubular (316L stainless steel)
- Residence Time: 30 minutes
- Temperature: 80°C
- Pressure: 10 bar
Benefits:
- 50% reduction in reaction time.
- Consistent product quality (RSD <1.5%).
Reaction Optimization and Kinetic Analysis
Effect of Base Selection
The choice of base significantly impacts reaction kinetics and yield.
Comparative Data:
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| Triethylamine | 89 | 12 |
| Pyridine | 72 | 24 |
| Diisopropylethylamine | 85 | 18 |
| Sodium Bicarbonate | 68 | 36 |
Triethylamine remains optimal due to its strong HCl scavenging capacity and low nucleophilicity.
Solvent Screening
Polar aprotic solvents enhance reagent solubility and reaction rates.
Performance Metrics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 89 |
| Tetrahydrofuran | 7.58 | 83 |
| Acetonitrile | 37.5 | 78 |
| Ethyl Acetate | 6.02 | 65 |
Dichloromethane’s low polarity prevents undesired solvolysis of the acyl chloride.
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution (SN2 mechanism):
- Activation: 2,6-Dichlorobenzoyl chloride reacts with ethyl glycinate’s amine group.
- Intermediate Formation: A tetrahedral oxyanion intermediate stabilizes via TEA-HCl complexation.
- Product Release: Elimination of HCl yields the target amide.
Critical Transition States:
- Rate-Limiting Step: Nucleophilic attack by ethyl glycinate (ΔG‡ = 85 kJ/mol).
- Activation Energy: 92 kJ/mol (calculated via DFT simulations).
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.20 (d, 2H, NHCH₂), 7.35–7.50 (m, 3H, Ar-H).
- ¹³C NMR: δ 14.1 (CH₃), 61.5 (OCH₂), 43.8 (NHCH₂), 167.2 (C=O).
Infrared Spectroscopy (IR):
Chromatographic Purity Assessment
HPLC Conditions:
- Column: C18 (250 × 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile/water (70:30)
- Retention Time: 6.8 minutes
- Purity: 98.5–99.2%
Alternative Methodologies
Enzymatic Catalysis
Preliminary studies explore lipase-mediated synthesis under mild conditions:
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Solvent: tert-Butanol
- Yield: 62% (48 hours)
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time to 2 hours with 80% yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters.
Scientific Research Applications
Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Pattern Variations
(a) 2,5-Dichloro vs. 2,6-Dichloro Substitution
- This compound hydrolyzes to its active form, ixazomib, under physiological conditions, demonstrating the role of ester groups as prodrug motifs .
- Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate: The 2,6-dichloro substitution creates greater steric bulk, which may limit rotational freedom and alter interaction with enzymes like α-Ketoglutarate Dehydrogenase (KGDH). This substitution pattern is shared with (S)-2-[(2,6-dichlorobenzoyl)amino]succinic acid (AA6), a KGDH inhibitor that elevates α-ketoglutarate levels and modulates epigenetic markers (e.g., 5hmC) .
(b) Halogen Replacement: Fluorine vs. Chlorine
- Ethyl 2-[(2,6-difluorophenyl)amino]acetate: Replacing chlorine with fluorine reduces electron-withdrawing effects and increases metabolic stability due to fluorine’s electronegativity and smaller atomic radius. This compound may exhibit improved bioavailability but reduced reactivity in nucleophilic environments compared to the dichloro analog .
Functional Group Modifications
(a) Ester vs. Carboxylic Acid
- (S)-2-[(2,6-Dichlorobenzoyl)amino]succinic Acid (AA6): The carboxylic acid group enhances water solubility but limits membrane permeability. In contrast, the ethyl ester in this compound improves lipophilicity, facilitating cellular uptake. This distinction highlights the ester’s role as a prodrug strategy .
(b) Amino Group Variations
- However, the 2,3-dichloro substitution alters steric and electronic properties compared to the 2,6-dichloro isomer, possibly affecting toxicity (e.g., H350 hazard) .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
| Compound | Molecular Formula | Molecular Weight | LogP* | Key Functional Groups | Biological Activity/Use |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₀Cl₂N₂O₃ | 289.11 | ~2.8 | Ethyl ester, amide | Intermediate, enzyme modulation |
| Ixazomib Citrate | C₂₀H₂₃BCl₂N₂O₉ | 517.12 | ~1.2 | Boronate ester, amide | Proteasome inhibitor (multiple myeloma) |
| AA6 | C₁₁H₈Cl₂N₂O₅ | 307.10 | ~1.5 | Carboxylic acid, amide | KGDH inhibitor, epigenetic modulation |
| Ethyl 2-[(2,6-difluorophenyl)amino]acetate | C₁₀H₁₁F₂NO₂ | 215.20 | ~2.0 | Ethyl ester, amine | Agrochemical intermediate |
*LogP values estimated using fragment-based methods.
Toxicity and Handling
- This compound: Limited toxicity data available, but analogs like Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate show hazards (H350: suspected carcinogen), emphasizing the need for rigorous safety protocols .
- Ixazomib Citrate : Classified as a hazardous drug (reproductive toxicity), requiring controlled handling during pharmaceutical manufacturing .
Biological Activity
Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H11Cl2NO3
- Molecular Weight : 276.12 g/mol
- Structural Features : The compound contains an ethyl ester group and a dichlorobenzoyl moiety, which are crucial for its biological properties.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with receptors that modulate cellular signaling pathways, leading to various physiological effects.
Biological Activity
Research indicates that this compound possesses multiple biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation through enzyme inhibition.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation in biological systems.
Data Table of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells in vitro | |
| Anti-inflammatory | Reduces inflammatory markers in animal models |
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against tested strains. -
Anticancer Research :
In vitro assays revealed that this compound inhibited the growth of various cancer cell lines. A notable study reported a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology. -
Inflammation Model :
An animal model assessing the anti-inflammatory properties showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
